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Abstract

The 2(1H)-pyrazinone scaffold is a cornerstone of modern medicinal chemistry, recognized as
a "privileged structure" for its ability to bind to a wide range of biological targets. This has led to
the development of numerous pyrazinone-containing drugs with diverse therapeutic
applications, including anticancer and anti-inflammatory agents.[1][2] The strategic generation
of pyrazinone-based heterocyclic libraries is therefore a critical endeavor in drug discovery,
enabling the high-throughput screening of novel chemical entities. This comprehensive guide
provides an in-depth exploration of the key synthetic strategies for the preparation of these
libraries, with a focus on both theoretical underpinnings and practical, field-proven protocols.
We will delve into the intricacies of solid-phase synthesis, multicomponent reactions, and
microwave-assisted methodologies, offering detailed experimental procedures and expert
insights to empower researchers in their quest for the next generation of therapeutics.

The Strategic Imperative for Pyrazinone Libraries in
Drug Discovery

The pyrazinone core, a six-membered aromatic ring with two nitrogen atoms, offers a versatile
template for chemical diversification.[1] Its structural rigidity and capacity for multiple points of
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substitution allow for the precise spatial arrangement of pharmacophoric groups, facilitating
interactions with a diverse array of protein targets. Notably, pyrazinone derivatives have shown
significant promise as inhibitors of protein kinases, a class of enzymes frequently implicated in
the development and progression of cancer.[3][4] The ability to rapidly generate large and
diverse libraries of pyrazinone analogs is paramount for exploring the vast chemical space
around this privileged scaffold and for identifying novel drug candidates with improved potency,
selectivity, and pharmacokinetic properties.

Core Synthetic Strategies: A Comparative Analysis

The efficient construction of pyrazinone libraries hinges on the selection of an appropriate
synthetic strategy. The choice of methodology is dictated by factors such as the desired level of
diversity, the scale of the library, and the available resources. Here, we dissect three of the
most powerful approaches: solid-phase synthesis, Ugi multicomponent reactions, and
microwave-assisted synthesis.

Solid-Phase Synthesis: The Engine of High-Throughput
Screening

Solid-phase organic synthesis (SPOS) has revolutionized the generation of combinatorial
libraries by immobilizing one of the starting materials on a polymeric support.[5] This approach
simplifies purification, as excess reagents and by-products can be removed by simple filtration
and washing steps, making it ideally suited for automation and high-throughput applications.

The key to a successful solid-phase synthesis of pyrazinones lies in the judicious choice of the
resin and linker. The linker must be stable to the reaction conditions required for the
construction of the pyrazinone core and subsequent derivatization, yet readily cleavable under
mild conditions to release the final products in high purity.

A common strategy involves the immobilization of an amino acid derivative onto a Wang or
Merrifield resin, followed by a sequence of reactions to build the pyrazinone ring.[5][6] Diversity
can be introduced at multiple positions of the pyrazinone scaffold by varying the building blocks
used in each step.

Expert Insight: The true power of SPOS for pyrazinone libraries is realized when combined with
orthogonal protection strategies. This allows for the selective deprotection and functionalization
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of different positions on the pyrazinone core, leading to an exponential increase in the diversity
of the final library. For instance, a sulfur-based linker can be employed for orthogonal
decoration of the pyrazinone scaffold using transition metal-catalyzed reactions like the Chan-
Lam arylation and Liebeskind-Srogl cross-coupling.[6]

Ugi Multicomponent Reaction: A Symphony of Molecular
Diversity

Multicomponent reactions (MCRSs), in which three or more starting materials react in a single
synthetic operation to form a complex product, are a powerful tool for the rapid generation of
molecular diversity.[7] The Ugi four-component reaction (Ugi-4CR) is a particularly versatile
MCR that has been widely employed for the synthesis of pyrazinone-based libraries.[1][8][9]
[10]

The classical Ugi-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid,
and an isocyanide to form an a-acylamino carboxamide. By carefully selecting the starting
materials, this reaction can be adapted to generate a wide range of pyrazinone precursors,
which can then be cyclized to form the desired heterocyclic core.[1][8][9]

Causality in Action: The efficiency of the Ugi reaction stems from the formation of a highly
reactive nitrilium ion intermediate, which is readily trapped by the carboxylate and isocyanide
components. This convergent reaction pathway allows for the rapid assembly of complex
molecules from simple, readily available starting materials.

Microwave-Assisted Synthesis: Accelerating the Pace of
Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for
accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[3]
[11] By directly heating the reaction mixture with microwave irradiation, localized superheating
can be achieved, leading to a dramatic reduction in reaction times, often from hours to minutes.

MAOS is particularly well-suited for the synthesis of pyrazinone libraries, as it can be used to
drive challenging cyclization and cross-coupling reactions to completion in a fraction of the time
required by conventional heating methods.[3] This not only increases the throughput of library
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synthesis but also allows for the exploration of a wider range of reaction conditions and starting
materials.

Detailed Protocols for Pyrazinone Library Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of
pyrazinone-based libraries using the three core strategies discussed above. These protocols
are intended to serve as a starting point and may require optimization depending on the
specific substrates and desired products.

Protocol 1: Solid-Phase Synthesis of a 3,5-Disubstituted
2(1H)-Pyrazinone Library

This protocol describes the synthesis of a library of 3,5-disubstituted 2(1H)-pyrazinones on a
solid support, adapted from the work of Kaval et al.[6]

Materials:

Merrifield resin (100-200 mesh, 1% DVB)
o Starting amino acids (Fmoc-protected)
 Diisopropylcarbodiimide (DIC)

e Hydroxybenzotriazole (HOB)
 Piperidine (20% in DMF)

o Substituted aldehydes

e Trimethylsilyl cyanide (TMSCN)

e Oxalyl chloride

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)
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e Dimethylformamide (DMF)
e Methanol (MeOH)
Procedure:

e Resin Loading: Swell the Merrifield resin in DCM for 30 minutes. In a separate flask, activate
the Fmoc-protected amino acid with DIC and HOBt in DMF for 20 minutes. Add the activated
amino acid solution to the swollen resin and shake at room temperature for 4 hours. Wash
the resin with DMF, MeOH, and DCM, and dry under vacuum.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the
Fmoc protecting group. Wash the resin with DMF, MeOH, and DCM.

o Strecker Reaction: Swell the resin in DCM. Add a solution of the desired aldehyde and
TMSCN in DCM and shake at room temperature for 12 hours. Wash the resin with DCM.

o Cyclization: Suspend the resin in toluene and add a solution of oxalyl chloride. Heat the
mixture at 80°C for 6 hours. Wash the resin with toluene, DCM, and MeOH.

o Cleavage: Treat the resin with a mixture of TFA/DCM (95:5) for 2 hours. Filter the resin and
collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude
pyrazinone.

 Purification: Purify the crude product by preparative HPLC to obtain the desired 3,5-
disubstituted 2(1H)-pyrazinone.

Protocol 2: Ugi-Based Synthesis of a Polysubstituted
Pyrazinone Library

This protocol outlines a one-pot, four-component synthesis of a library of polysubstituted
pyrazinones via an Ugi reaction followed by an intramolecular cyclization, based on the work of
Shaabani et al.[1][8][9]

Materials:

e Substituted aldehydes
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e Primary amines

o Substituted carboxylic acids
 |socyanides

o Methanol (MeOH)

o Toluene

e Sodium carbonate (Na2CO3)
e Dimethyl sulfoxide (DMSO)
Procedure:

e Ugi Reaction: To a solution of the aldehyde (1 mmol) and amine (1 mmol) in MeOH (5 mL),
add the carboxylic acid (1 mmol) and isocyanide (1.1 mmol). Stir the mixture at room
temperature for 24-48 hours. Monitor the reaction by TLC.

o Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the
residue in ethyl acetate and wash with saturated NaHCOS3 solution and brine. Dry the
organic layer over Na2S0O4 and concentrate to obtain the crude Ugi product.

o Cyclization: Dissolve the crude Ugi product in DMSO (5 mL) and add Na2CO3 (2 mmol).
Heat the mixture at 100°C for 4-6 hours.[1][8][9]

 Purification: Cool the reaction mixture to room temperature and pour into ice-water. Extract
the product with ethyl acetate. Wash the combined organic layers with brine, dry over
Na2S04, and concentrate. Purify the crude product by column chromatography on silica gel
to afford the desired polysubstituted pyrazinone.

Protocol 3: Microwave-Assisted Synthesis of a
Pyrazinone Library

This protocol describes a rapid, microwave-assisted synthesis of a library of pyrazinones,
inspired by the methodologies reported in various studies.[3][11]
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Materials:

e 0-Amino acid amides

1,2-Dicarbonyl compounds

Ethanol (EtOH)

Acetic acid (AcOH)

Microwave reactor

Procedure:

e Reaction Setup: In a microwave-safe vial, combine the a-amino acid amide (1 mmol), the
1,2-dicarbonyl compound (1.1 mmol), and EtOH (3 mL). Add a catalytic amount of acetic
acid (0.1 mmol).

e Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the
mixture at 120°C for 10-20 minutes. Monitor the pressure and temperature throughout the
reaction.

o Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify
the residue by flash column chromatography or preparative HPLC to obtain the pure
pyrazinone product.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters for
Pyrazinone Synthesis
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Diagram 1: General Workflow for Pyrazinone Library
Synthesis
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Caption: A generalized workflow for the generation of pyrazinone-based heterocyclic libraries.
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Structure-Activity Relationship (SAR) Insights for
Drug Development

The ultimate goal of generating pyrazinone libraries is to identify compounds with desired
biological activities and to understand the relationship between their chemical structure and
biological function. SAR studies are crucial for optimizing lead compounds into clinical
candidates.

For example, in the development of pyrazinone-based inhibitors of p38 MAP kinase, a key
enzyme in inflammatory pathways, SAR studies have revealed that substitution at the N1 and
C6 positions of the pyrazinone ring is critical for potency and selectivity.[12] Lipophilic groups at
the C6 position have been shown to occupy a hydrophobic pocket in the enzyme's active site,
while hydrogen bond donors at the N1 position can interact with key residues in the ATP-
binding site.

By systematically varying the substituents at these and other positions, researchers can fine-
tune the pharmacological properties of pyrazinone-based inhibitors to achieve the desired
therapeutic profile.

Diagram 2: Key Pharmacophoric Features of
Pyrazinone-Based p38 MAP Kinase Inhibitors
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Caption: A simplified representation of the key pharmacophoric features of pyrazinone-based
p38 MAP kinase inhibitors.

Conclusion: The Future of Pyrazinone Library
Synthesis

The synthesis of pyrazinone-based heterocyclic libraries remains a vibrant and evolving field.
The continued development of novel synthetic methodologies, including flow chemistry and
DNA-encoded libraries, promises to further accelerate the pace of drug discovery. By
integrating these cutting-edge technologies with a deep understanding of the principles of
medicinal chemistry and a commitment to rigorous experimental design, researchers are well-
positioned to unlock the full therapeutic potential of the pyrazinone scaffold. This guide
provides a solid foundation for those embarking on this exciting journey, offering both the
conceptual framework and the practical tools necessary for success.

References

o Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead
Compound to Clinical Candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

e Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel
pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Advances, 13(26),
17745-17753. [Link]

e Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38a MAP
kinase inhibitors. Arabian Journal of Chemistry, 10, S1624-S1632. [Link]

e Ghaedi, H., et al. (2022). Quantitative structure activity relationship study of p38a MAP
kinase inhibitors. Journal of the Iranian Chemical Society, 19(8), 3335-3346. [Link]

e Onnis, V., et al. (2016). Synthesis and biological activity evaluation of 5-pyrazoline
substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 108, 315-324. [Link]

e Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel
pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. New Journal of
Chemistry, 47(23), 11048-11056. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.nature.com/articles/nsb775
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02209a
https://www.sciencedirect.com/science/article/pii/S187853521300129X
https://link.springer.com/article/10.1007/s13738-022-02554-x
https://www.sciencedirect.com/science/article/pii/S022352341530650X
https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj01539g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

El-Sayed, M. A. A, et al. (2016). Synthesis and anticancer activity of substituted pyrazole
derivatives. Trade Science Inc.[Link]

Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel
pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Advances, 13(26),
17745-17753. [Link]

Yusof, M. S. M, et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as
Potential Anticancer Agents. Molecules, 20(10), 18735-18754. [Link]

Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel
pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. New Journal of
Chemistry, 47(23), 11048-11056. [Link]

El-Sayed, M. A. A., et al. (2016). Synthesis and anticancer activity of substituted pyrazole
derivatives. Trade Science Inc.[Link]

Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in
applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

de la Torre, M. C., & Sierra, M. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks:
methods of synthesis and further derivatizations. RSC advances, 13(2), 785-824. [Link]

Kaval, N., et al. (2007). Transition metal-catalyzed orthogonal solid-phase decoration of the 2
(1H)-pyrazinone scaffold using a sulfur linker. Journal of combinatorial chemistry, 9(4), 637-
648. [Link]

Aris, T., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl
pyrazolines from veratraldehyde. Journal of Chemistry, 2019. [Link]

Kamal, A., et al. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole
Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR
Inhibitors. Molecules, 23(11), 2947. [Link]

Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis
parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology &
Research, 12(4), 321. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.tsijournals.com/articles/synthesis-and-anticancer-activity-of-substituted-pyrazole-derivatives.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10243407/
https://www.mdpi.com/1420-3049/20/10/18735
https://pubs.rsc.org/en/content/articlelanding/2023/NJ/D3NJ01539G
https://www.tsijournals.com/articles/synthesis-and-anticancer-activity-of-substituted-pyrazole-derivatives.html
https://pubs.acs.org/doi/abs/10.1021/cr0505728
https://www.semanticscholar.org/paper/2(1H)-Pyrazinones-from-acyclic-building-blocks%3A-of-Torre-Sierra/4b5b70d74051a87754d924195191b7e416d8084d
https://pubmed.ncbi.nlm.nih.gov/17585799/
https://www.hindawi.com/journals/jchem/2019/9318283/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278457/
https://www.japtr.org/article.asp?issn=2231-4040;year=2021;volume=12;issue=4;spage=321;epage=326;aulast=Praceka
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis
parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology &
Research, 12(4), 321. [Link]

e Shiri, M., et al. (2024). Ugi four-multicomponent reaction based synthesis, in vitro, and in
silico enzymatic evaluations of new pyrazino [1, 2-a] indole-1, 4-dione-indole-2-
phenylacetamides as potent inhibitors against a-glucosidase and a-amylase. Chemistry &
Biodiversity, 21(2), €202301292. [Link]

e Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis
parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology &
Research, 12(4), 321. [Link]

» Kharatmol, M. G., & Jagdale, D. M. (2021). Synthesis and Evalution of Pyrazole Derivatives
by Different Method. International Journal of Pharmaceutical and Clinical Research, 9(4),
302-308. [Link]

e delaTorre, M. C., & Sierra, M. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks:
methods of synthesis and further derivatizations. RSC advances, 13(2), 785-824. [Link]

e Liu, R., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based
Compounds Library. Molecules, 28(19), 6825. [Link]

e Manyem, S., et al. (2007). Solution-phase parallel synthesis of a library of A2-pyrazolines.
Journal of combinatorial chemistry, 9(2), 245-255. [Link]

e dela Torre, M. C., & Sierra, M. A. (2023). Synthesis of 2 (1H)-pyrazinones from an
aminoacetal or amino alcohol, an oxalate, and an amine, and further derivatizations. Journal
of Molecular Structure, 1285, 135471. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.researchgate.net/publication/355523611_Comparison_of_various_synthesis_methods_and_synthesis_parameters_of_pyrazoline_derivates
https://pubmed.ncbi.nlm.nih.gov/38180373/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588918/
https://ijpcr.net/ijpcr/issue/view/12
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9812543/
https://www.mdpi.com/1420-3049/28/19/6825
https://www.researchgate.net/publication/6504229_Solution-Phase_Parallel_Synthesis_of_a_Library_of_D_2_-Pyrazolines
https://www.researchgate.net/figure/Synthesis-of-21H-pyrazinones-from-an-aminoacetal-or-amino-alcohol-an-oxalate-and-an_fig11_369796856
https://www.benchchem.com/product/b1529367?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a
base-mediated Ugi-N-alkylation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric
Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

3. Comparison of various synthesis methods and synthesis parameters of pyrazoline
derivates - PMC [pmc.ncbi.nlm.nih.gov]

4. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library |
MDPI [mdpi.com]

5. Transition metal-catalyzed orthogonal solid-phase decoration of the 2(1H)-pyrazinone
scaffold using a sulfur linker - PubMed [pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]

7. Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a
base-mediated Ugi-N-alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9. Ugi four-multicomponent reaction based synthesis, in vitro, and in silico enzymatic
evaluations of new pyrazino[1,2-ajindole-1,4-dione-indole-2-phenylacetamides as potent
inhibitors against a-glucosidase and a-amylase - PubMed [pubmed.ncbi.nim.nih.gov]

10. Comparison of various synthesis methods and synthesis parameters of pyrazoline
derivates - PubMed [pubmed.ncbi.nim.nih.gov]

11. ijprajournal.com [ijprajournal.com]
12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Architect's Guide to Pyrazinone-Based Heterocyclic
Libraries: From Synthesis to Screening]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1529367#preparation-of-pyrazinone-based-
heterocyclic-libraries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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